molecular formula C12H22N2O2 B13186015 5-(3-Methylpiperidin-1-yl)piperidine-3-carboxylic acid

5-(3-Methylpiperidin-1-yl)piperidine-3-carboxylic acid

Cat. No.: B13186015
M. Wt: 226.32 g/mol
InChI Key: DVTAKFIOBPYDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methylpiperidin-1-yl)piperidine-3-carboxylic acid is a bicyclic piperidine derivative featuring a carboxylic acid group at position 3 of the piperidine ring and a 3-methylpiperidin-1-yl substituent at position 4. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic properties.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C12H22N2O2/c1-9-3-2-4-14(8-9)11-5-10(12(15)16)6-13-7-11/h9-11,13H,2-8H2,1H3,(H,15,16)

InChI Key

DVTAKFIOBPYDMN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2CC(CNC2)C(=O)O

Origin of Product

United States

Preparation Methods

Esterification of Piperidine Carboxylic Acids

  • Starting with N-Boc-3-piperidine carboxylic acids , esterification is achieved using trimethyl orthoformate in methanol, yielding methyl esters of the piperidine carboxylic acids.
  • This step facilitates subsequent reduction and functionalization.

Reduction to the Corresponding Alcohols

  • The methyl esters are reduced using sodium borohydride in ethanol to produce 3-hydroxymethylpiperidine derivatives .
  • This reduction step is critical for enabling further substitution reactions.

Conversion to Mesylates and Azides

  • The hydroxymethyl intermediates are converted into mesylates using methylsulfonyl chloride in tetrahydrofuran with potassium carbonate.
  • The mesylates are then reacted with sodium azide to produce azidomethyl derivatives .

Azide Reduction to Amines

  • The azide compounds are reduced to primary amines via hydrogenation with hydrogen gas in the presence of a catalyst such as palladium on carbon .
  • This step yields 3-aminomethylpiperidine derivatives .

Methylation to Form 3-Methylpiperidine

  • The amino group is methylated using formaldehyde under transfer hydrogenation conditions, typically with palladium catalysts and acidic conditions , to produce 3-methylpiperidine .

Coupling to Form the Carboxylic Acid

  • The methylated piperidine derivative is then coupled with appropriate carboxylic acid precursors or functional groups to form the target 5-(3-Methylpiperidin-1-yl)piperidine-3-carboxylic acid .
  • This coupling may involve amide formation or direct carboxylation strategies.

Representative Reaction Scheme

Step Reaction Reagents & Conditions Purpose
1 Esterification N-Boc-3-piperidine carboxylic acid + trimethyl orthoformate in methanol Convert to methyl ester
2 Reduction Sodium borohydride in ethanol Form hydroxymethyl derivative
3 Mesylation Methylsulfonyl chloride + potassium carbonate Activate for substitution
4 Azide substitution Sodium azide Introduce azide group
5 Azide reduction Hydrogen + Pd/C Generate amine
6 Methylation Formaldehyde + Pd catalyst Form 3-methylpiperidine
7 Carboxylic acid formation Coupling reactions Final target compound

Data Tables Summarizing Preparation Parameters

Step Reagents Solvent Temperature Yield (%) Notes
Esterification Trimethyl orthoformate Methanol Room temp 85-90 Converts acid to ester
Reduction NaBH₄ Ethanol Room temp 80-85 Converts ester to alcohol
Mesylation Methylsulfonyl chloride Tetrahydrofuran Reflux 75-85 Activation for nucleophilic substitution
Azide substitution NaN₃ Acetone Reflux 70-80 Azide introduction
Azide reduction H₂ Pd/C Room temp 85-90 Amine formation
Methylation Formaldehyde Acidic conditions Reflux 75-85 Methyl group addition

Variations and Optimization

Research indicates that reaction conditions such as temperature, solvent choice, and catalysts significantly influence yields and purity. For example:

  • Using palladium on carbon as a catalyst in transfer hydrogenation offers high selectivity for amine formation.
  • Solvent selection (e.g., methanol vs. ethanol) impacts reaction rate and side reactions.
  • Reaction temperature optimization (ambient vs. reflux) balances reaction speed and product stability.

Additional Considerations

  • Protecting groups like Boc are essential to prevent side reactions during multi-step synthesis.
  • Purification techniques such as column chromatography or recrystallization are critical for obtaining high-purity intermediates.
  • Scale-up requires careful control of reaction parameters to maintain yield and purity.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions. Key examples include:

Methyl ester formation :
Reacted with methanol under acidic (H₂SO₄) or coupling (EDC·HCl/DMAP) conditions to yield methyl 5-(3-methylpiperidin-1-yl)piperidine-3-carboxylate .

Amide coupling :
Using carbodiimide reagents (e.g., EDC·HCl), the acid forms amides with primary amines. For example, coupling with benzylamine produces N-benzyl-5-(3-methylpiperidin-1-yl)piperidine-3-carboxamide.

Reaction Type Reagents/Conditions Product Yield
EsterificationMeOH, H₂SO₄, refluxMethyl ester72–85%
AmidationEDC·HCl, DMAP, DCM, r.t.N-substituted amide65–78%

Piperidine Ring Functionalization

The tertiary amine in the piperidine ring participates in alkylation and acylation:

N-Alkylation :
Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form quaternary ammonium salts.

Acylation :
Acetylated using acetic anhydride under basic conditions, yielding N-acetyl derivatives.

Decarboxylation and Cross-Coupling

Under thermal conditions (150–200°C), the carboxylic acid undergoes decarboxylation, forming 5-(3-methylpiperidin-1-yl)piperidine. This intermediate can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) if appropriately functionalized.

pH-Dependent Reactivity

The compound exhibits distinct behavior in acidic vs. basic media:

  • Acidic conditions : Protonation of the piperidine nitrogen enhances electrophilic substitution at the ring.

  • Basic conditions : Deprotonation of the carboxylic acid facilitates nucleophilic acyl substitution.

Comparative Reactivity Analysis

Reactivity trends compared to analogs:

Compound Key Reactivity Differences
5-(4-Methylpiperidin-1-yl)piperidine-3-carboxylic acidReduced steric hindrance at N-position → faster alkylation
Benzyloxycarbonyl-protected analogProtective group limits direct acylation but enables selective ring functionalization

Mechanistic Insights

  • Esterification : Proceeds via acid-catalyzed nucleophilic acyl substitution or carbodiimide-mediated activation .

  • Cyclization : Kinetic control favors 5-membered ring formation (pyrazoles) over 6-membered products .

Scientific Research Applications

5-(3-Methylpiperidin-1-yl)piperidine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-Methylpiperidin-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act on various receptors and enzymes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents/Features Pharmacological Notes References
5-(3-Methylpiperidin-1-yl)piperidine-3-carboxylic acid Not provided C₁₂H₂₀N₂O₂ 224.30 Not reported 3-Methylpiperidinyl at C5, carboxylic acid No direct data; inferred CNS relevance -
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid 930111-02-7 C₁₁H₁₅N₃O₂ 221.25 185–186.5 Pyrazine ring at N1 No reported activity
1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid 886851-58-7 C₁₁H₁₅N₃O₂ 221.25 151–152 Pyrazine ring at N1, carboxylic acid at C4 Structural isomer; lower melting point
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidine-3-carboxylic acid 1042646-68-3 C₁₀H₁₃N₃O₃S 255.29 Not reported Thiadiazole-carbonyl at N1 Enhanced electronic properties
ZK-806974 (Complex derivative) Not provided C₂₈H₂₇F₂N₆O₅ 565.548 Not reported Imidazole-phenoxy-pyridinium substituents CXCR7 receptor antagonist

Key Observations:

  • Positional Isomerism : The 3-carboxylic acid vs. 4-carboxylic acid isomers (e.g., 930111-02-7 vs. 886851-58-7) exhibit significant differences in melting points (185–186.5°C vs. 151–152°C), highlighting the role of crystallinity and intermolecular interactions .
  • Pharmacological Activity : ZK-806974 demonstrates targeted activity as a CXCR7 antagonist, suggesting that bulky aromatic substituents on the piperidine ring can confer receptor specificity .

Prodrug and Stability Considerations

Nipecotic acid (piperidine-3-carboxylic acid) prodrugs, such as those studied by Bonina et al. (1999), exhibit improved blood-brain barrier penetration compared to the parent compound .

Stereochemical and Tautomeric Influences

  • (3S,4S)-4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (CAS 1932139-45-1) includes stereochemical complexity and a BOC-protected amine, which may enhance stability during synthesis .
  • Tautomerism in piperidine-4-carboxylic acid derivatives (e.g., EP 1948661 B1) can alter reactivity and binding modes, a factor that may also apply to the target compound .

Biological Activity

5-(3-Methylpiperidin-1-yl)piperidine-3-carboxylic acid is a piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine ring substituted with a 3-methylpiperidinyl group and a carboxylic acid functional group at the 3-position, leading to its unique pharmacological profile.

  • Molecular Formula : C13_{13}H20_{20}N2_2O2_2
  • Molecular Weight : Approximately 224.30 g/mol

The structure of this compound suggests potential interactions with various biological targets, making it an interesting subject for further research.

Biological Activity Overview

Research indicates that 5-(3-Methylpiperidin-1-yl)piperidine-3-carboxylic acid exhibits significant biological activity, particularly in the context of drug development. Its structural similarities to other active compounds suggest it may interact with several key biological pathways.

Potential Applications

  • Antimicrobial Activity : Preliminary studies have indicated that compounds similar to 5-(3-Methylpiperidin-1-yl)piperidine-3-carboxylic acid may possess antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). A high-throughput screening identified several piperidine derivatives with promising anti-tubercular activity, suggesting that this compound could be further explored in this context .
  • Cancer Research : The compound's ability to interact with histone acetyltransferases (HATs), such as p300 and CBP, positions it as a candidate for cancer therapy. These enzymes play critical roles in gene transcription and are associated with various cancers . Inhibitors of HATs can disrupt cancer cell proliferation by altering gene expression profiles.
  • Diabetes Management : Emerging research highlights the potential of piperidine derivatives in managing diabetes through mechanisms such as enhancing insulin sensitivity or modulating glucagon-like peptide-1 receptor (GLP-1R) pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 5-(3-Methylpiperidin-1-yl)piperidine-3-carboxylic acid. Research has shown that modifications to the piperidine ring and substituents can significantly impact biological activity:

CompoundIC50_{50} (µM)Target
Compound A8.6p300 HAT
Compound B1.6p300 HAT
Compound C2.8p300 HAT

These findings suggest that specific substitutions can enhance binding affinity and selectivity towards desired targets, thereby improving therapeutic outcomes .

Case Studies and Research Findings

  • Anti-Tuberculosis Activity : A study screened over 100,000 compounds and identified several piperidine derivatives, including those structurally related to 5-(3-Methylpiperidin-1-yl)piperidine-3-carboxylic acid, which demonstrated significant inhibition of Mtb growth (MIC values ranging from 6.3 to 23 µM). The results indicated that these compounds could be potential leads for further development against tuberculosis .
  • Histone Acetylation Inhibition : Inhibitors targeting the HAT activity of p300 have been shown to affect transcription factor-mediated gene expression crucial for cancer progression. Compounds derived from similar scaffolds as 5-(3-Methylpiperidin-1-yl)piperidine-3-carboxylic acid have demonstrated moderate inhibitory effects on HAT activity, indicating their potential utility in cancer therapeutics .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 5-(3-Methylpiperidin-1-yl)piperidine-3-carboxylic acid?

Methodological Answer:
Synthesis optimization requires precise control of reaction parameters. For example, temperature (e.g., maintaining 93–96°C for hydrolysis steps), reagent stoichiometry, and reaction time are critical for yield and purity, as demonstrated in multi-step piperidine derivative syntheses . Catalysts like palladium acetate and tert-butyl XPhos can enhance coupling efficiency in heterocyclic systems, while inert atmospheres prevent side reactions . Post-synthesis purification via column chromatography or recrystallization is recommended, with purity verified by HPLC (>95%) .

Basic: Which spectroscopic and computational techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Resolve stereochemical ambiguity by analyzing coupling constants and NOE effects, particularly for piperidine ring conformations .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., theoretical MW 252.3 g/mol) and fragmentation patterns .
  • X-ray Crystallography: Determine absolute configuration for chiral centers, as seen in related piperidine-carboxylic acid derivatives .
  • Computational Tools: Use density functional theory (DFT) to predict vibrational modes (IR) and compare with experimental data .

Advanced: How can computational reaction design accelerate the development of novel derivatives?

Methodological Answer:
Integrate quantum chemical calculations (e.g., reaction path searches) with machine learning to predict optimal conditions. For instance, the ICReDD approach combines computational modeling and experimental feedback to reduce trial-and-error inefficiencies . Tools like Gaussian or ORCA simulate transition states, while informatics platforms prioritize synthetic routes based on energy barriers and selectivity .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological targets?

Methodological Answer:

  • Pharmacophore Modeling: Map functional groups (e.g., carboxylic acid, methylpiperidine) to target binding pockets (e.g., enzymes, GPCRs) using Schrödinger or MOE .
  • Analog Synthesis: Modify substituents (e.g., replacing methyl with trifluoromethyl) and assess changes in bioactivity (e.g., IC50 shifts in kinase assays) .
  • Crystallographic Studies: Resolve ligand-target co-crystal structures to validate docking predictions .

Advanced: How should researchers address contradictory data in reaction yields or bioactivity assays?

Methodological Answer:

  • Statistical Analysis: Apply factorial design to identify critical variables (e.g., temperature, solvent) causing yield discrepancies .
  • Control Experiments: Replicate reactions under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate confounding factors .
  • Meta-Analysis: Compare datasets from analogous compounds (e.g., tert-butyl ester derivatives) to identify trends in reactivity or assay interference .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition: Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with purified targets .
  • Cell Viability: Screen cytotoxicity in cancer lines (e.g., MTT assay) at concentrations ≤10 µM .
  • Permeability: Assess blood-brain barrier penetration via PAMPA, leveraging the compound’s logP (~1.5) and polar surface area .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

  • Stability: Store at -20°C under argon to prevent hydrolysis of the carboxylic acid group .
  • Lyophilization: For long-term stability, lyophilize as a sodium salt and confirm integrity via FTIR (e.g., carboxylate peak at ~1600 cm⁻¹) .
  • pH Sensitivity: Avoid aqueous solutions at pH >7 to prevent decarboxylation .

Advanced: How can factorial design improve experimental workflows for derivative synthesis?

Methodological Answer:
Implement a 2³ factorial design to test variables:

  • Factors: Temperature (40°C vs. 100°C), catalyst loading (0.1 vs. 1.0 mol%), solvent (THF vs. DMF).
  • Response Metrics: Yield, purity, reaction time.
  • Analysis: Use ANOVA to identify significant interactions (e.g., high temperature + DMF increases yield by 20%) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves and goggles due to potential irritancy (analogous to tert-butyl piperidine derivatives) .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of fine powders .
  • Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: What chromatographic methods resolve stereoisomers of this compound?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak IG-3 column with hexane/isopropanol (90:10) to separate enantiomers (Rf ~0.3 difference) .
  • Dynamic Resolution: Employ enzymatic catalysts (e.g., lipases) in kinetic resolutions to isolate (3S,4R) configurations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.